molecular formula C16H14N2OS2 B2628775 N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide CAS No. 942002-88-2

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide

Cat. No.: B2628775
CAS No.: 942002-88-2
M. Wt: 314.42
InChI Key: PVXUGIOZBSTEDQ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

tuberculosis HisG , which could potentially suggest a similar target for N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide.

Mode of Action

It’s worth noting that the functionalization of related compounds influences their solid-state arrangement, absorption, and fluorescence properties . This could suggest that this compound may interact with its targets in a similar manner.

Biochemical Pathways

The ground state tautomerism and excited state intramolecular proton transfer in related compounds are studied , which could potentially suggest similar biochemical pathways for this compound.

Result of Action

Related compounds have been reported to exhibit anti-cancer activity against various cancer cell lines , which could potentially suggest similar effects for this compound.

Action Environment

It’s worth noting that the functionalization of related compounds influences their solid-state arrangement, absorption, and fluorescence properties , which could suggest that similar environmental factors might influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide typically involves the reaction of 5-amino-2-mercaptobenzothiazole with 3-(ethylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)benzamide: Similar structure but with the benzothiazole ring attached at a different position.

    N-(benzo[d]thiazol-6-yl)-3-(ethylthio)benzamide: Similar structure but with the benzothiazole ring attached at the 6-position.

    2-(benzo[d]thiazol-2-yl)phenol: Contains a hydroxyl group instead of the benzamide moiety.

Uniqueness

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-20-13-5-3-4-11(8-13)16(19)18-12-6-7-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXUGIOZBSTEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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